molecular formula C24H22N2O7S B11241911 methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate

methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate

Cat. No.: B11241911
M. Wt: 482.5 g/mol
InChI Key: HLGYNJWJWGMVTQ-UHFFFAOYSA-N
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Description

METHYL 2-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE is a complex organic compound that features a benzoxazine ring system

Preparation Methods

The synthesis of METHYL 2-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE typically involves multiple steps. One common synthetic route starts with the preparation of 4-methoxybenzenesulfonyl chloride, which is then reacted with 3,4-dihydro-2H-1,4-benzoxazine to form the intermediate. This intermediate is further reacted with methyl 2-amidobenzoate under specific conditions to yield the final product .

Chemical Reactions Analysis

METHYL 2-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE involves its interaction with specific molecular targets. The benzoxazine ring system is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Compared to similar compounds, METHYL 2-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE stands out due to its unique structural features and reactivity. Similar compounds include:

Properties

Molecular Formula

C24H22N2O7S

Molecular Weight

482.5 g/mol

IUPAC Name

methyl 2-[[4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C24H22N2O7S/c1-31-16-11-13-17(14-12-16)34(29,30)26-15-22(33-21-10-6-5-9-20(21)26)23(27)25-19-8-4-3-7-18(19)24(28)32-2/h3-14,22H,15H2,1-2H3,(H,25,27)

InChI Key

HLGYNJWJWGMVTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

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